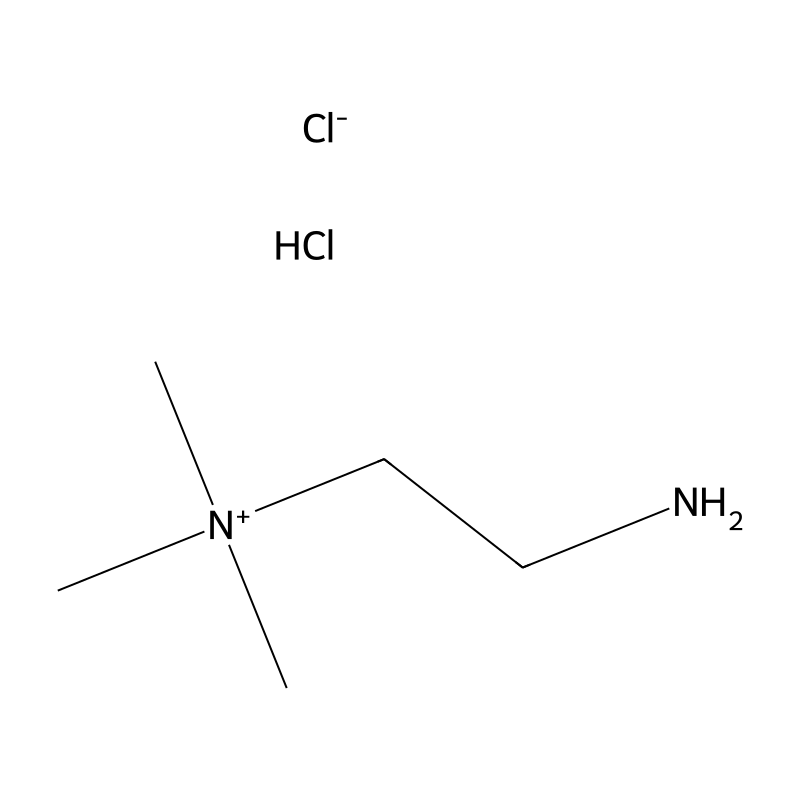

(2-Aminoethyl)trimethylammonium chloride hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Conjugating agent: AETMA acts as a "fixed charge" chemical derivatization reagent. It can be attached to various molecules, including peptides, polymers, and biomolecules, through its reactive functional groups. This conjugation process modifies the target molecule's properties, such as solubility, charge, and biocompatibility, making them more suitable for further research applications [].

Here are some specific examples of how AETMA is used in scientific research:

Biomolecule conjugation

AETMA is used to conjugate biomolecules, such as enzymes and antibodies, with various carriers like nanoparticles or liposomes. This conjugation enhances the targeting and delivery efficiency of these biomolecules within cells or organisms [, ].

Polymer modification

AETMA can be conjugated to polymers to introduce positive charges and improve their water solubility. This modification allows for the development of novel materials for drug delivery, gene therapy, and tissue engineering applications [, ].

Cellular fatty acid analysis

Studies have shown that AETMA can react with cellular fatty acids, causing their release from the cell membrane. This property allows researchers to study the composition and function of cellular fatty acids [].

(2-Aminoethyl)trimethylammonium chloride hydrochloride, also known as cholaminchloride hydrochloride, is a quaternary ammonium compound with the molecular formula C₅H₁₅ClN₂·HCl and a molecular weight of 175.10 g/mol. It is characterized by a hygroscopic crystalline powder that is white in appearance and has a melting point of approximately 260 °C (decomposition) . This compound is notable for its cationic nature, which arises from the presence of a positively charged nitrogen atom in its structure.

(2-Aminoethyl)trimethylammonium chloride hydrochloride functions as a conjugating agent in research settings []. Conjugation involves linking a molecule of interest to a carrier molecule. In this case, the compound's positively charged end can interact with negatively charged functional groups (carboxylates, phosphates) on biomolecules, while the amine group can form covalent bonds with other molecules []. This allows researchers to attach reporter molecules (fluorescent tags, for example) to biomolecules for easier detection and analysis [].

Some studies suggest the compound can react with cellular fatty acids, potentially making them detectable in cell cultures []. The exact mechanism behind this interaction needs further investigation.

- Nucleophilic Substitution Reactions: The quaternary nitrogen can undergo nucleophilic substitution, where the chloride ion can be replaced by other nucleophiles.

- Formation of Salts: It can react with acids to form various salts, enhancing its solubility and stability in different solvents.

- Esterification Reactions: The amino group can participate in esterification reactions, leading to the formation of amides or esters when reacted with carboxylic acids.

The specific reaction conditions and reagents will dictate the nature and yield of the products formed.

(2-Aminoethyl)trimethylammonium chloride hydrochloride exhibits biological activity primarily due to its cationic nature. It has been studied for its potential antimicrobial properties and its role as a surfactant in biological systems. The compound's ability to interact with negatively charged cellular membranes suggests that it may have applications in drug delivery systems or as an antimicrobial agent .

The synthesis of (2-Aminoethyl)trimethylammonium chloride hydrochloride typically involves the following methods:

- Alkylation of Amines: The compound can be synthesized by reacting trimethylamine with 2-aminoethanol in the presence of hydrochloric acid. This reaction promotes the formation of the quaternary ammonium salt.text

NH₃(CH₃)₃ + HOCH₂CH₂NH₂ → (2-Aminoethyl)trimethylammonium chloride hydrochloride - Direct Quaternization: Another method involves the direct quaternization of 2-aminoethanol with an alkyl halide (such as methyl chloride), followed by treatment with hydrochloric acid to yield the hydrochloride salt.

These methods allow for high-purity synthesis suitable for research and industrial applications.

(2-Aminoethyl)trimethylammonium chloride hydrochloride has several applications across different fields:

- Biochemical Research: Used as a reagent for modifying peptides and proteins, aiding in structural studies.

- Antimicrobial Agent: Explored for its potential use in formulations aimed at inhibiting microbial growth due to its cationic properties.

- Surfactant: Acts as a surfactant in various formulations, enhancing solubility and stability.

- Pharmaceuticals: Investigated for use in drug delivery systems due to its ability to interact with cell membranes.

Interaction studies involving (2-Aminoethyl)trimethylammonium chloride hydrochloride focus on its behavior in biological systems and its compatibility with other compounds:

- Cell Membrane Interactions: Its cationic nature allows it to bind with negatively charged components of cell membranes, which may facilitate drug delivery or enhance antimicrobial efficacy.

- Compatibility with Other Drugs: Studies have shown that it can interact with various pharmaceuticals, potentially altering their bioavailability or efficacy.

Further research is necessary to fully elucidate these interactions and their implications for therapeutic applications.

Several compounds share structural similarities or functional properties with (2-Aminoethyl)trimethylammonium chloride hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Trimethylamine | 75-50-3 | A simple tertiary amine without quaternization. |

| Benzalkonium Chloride | 8001-54-5 | A mixture of alkylbenzyldimethylammonium chlorides; used as a disinfectant. |

| Choline Chloride | 67-48-1 | A quaternary ammonium compound essential for neurotransmission. |

| Cetyltrimethylammonium Bromide | 57-09-0 | A surfactant and antiseptic agent widely used in cosmetics. |

The uniqueness of (2-Aminoethyl)trimethylammonium chloride hydrochloride lies in its specific structure that allows it to act effectively as both a surfactant and a potential antimicrobial agent while being less toxic than some similar compounds like benzalkonium chloride.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant